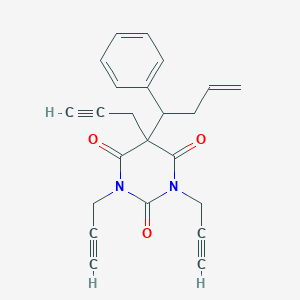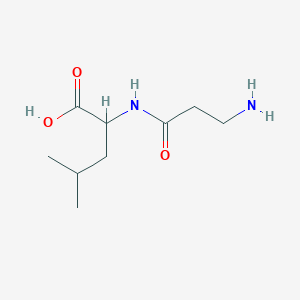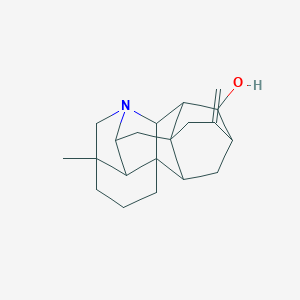![molecular formula C11H8ClNO2 B025669 6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline CAS No. 106488-48-6](/img/structure/B25669.png)
6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been studied extensively for its biological activities and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the signaling pathways that regulate cell growth and differentiation.
Biochemical and Physiological Effects:
6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of various microbial strains. In addition, it has been shown to improve cognitive function and reduce oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline in lab experiments include its high potency and selectivity towards specific enzymes and signaling pathways. It also exhibits low toxicity and has a favorable pharmacokinetic profile. However, the limitations of using this compound in lab experiments include its low solubility in water and the need for specialized equipment and techniques for its synthesis and analysis.
Direcciones Futuras
There are several future directions for the research on 6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline. One area of research is the development of new synthetic methods to improve the yield and purity of this compound. Another area of research is the identification of new therapeutic applications for this compound, particularly in the treatment of neurological disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, 6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline is a promising compound that has shown potential therapeutic applications in various scientific research studies. The synthesis of this compound has been optimized to obtain high yields and purity. It exhibits anti-inflammatory, anticancer, and antimicrobial activities and has shown potential use in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action and optimize its pharmacokinetic properties for clinical use.
Métodos De Síntesis
The synthesis of 6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline involves a multi-step process that includes the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 2-aminobenzyl alcohol in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain 6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline. The synthesis of this compound has been optimized to obtain high yields and purity.
Aplicaciones Científicas De Investigación
6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial activities. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
106488-48-6 |
|---|---|
Fórmula molecular |
C11H8ClNO2 |
Peso molecular |
221.64 g/mol |
Nombre IUPAC |
6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline |
InChI |
InChI=1S/C11H8ClNO2/c12-11-8-4-2-1-3-7(8)10-9(13-11)5-14-6-15-10/h1-4H,5-6H2 |
Clave InChI |
SYXMYVVMCCNPBJ-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=CC=CC=C3C(=N2)Cl)OCO1 |
SMILES canónico |
C1C2=C(C3=CC=CC=C3C(=N2)Cl)OCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)
![1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol](/img/structure/B25593.png)








